molecular formula C6H16ClN3S B1662560 Dimaprit Dihydrochloride CAS No. 23256-33-9

Dimaprit Dihydrochloride

Cat. No.: B1662560
CAS No.: 23256-33-9
M. Wt: 197.73 g/mol
InChI Key: XFELLTMDCGRCBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimaprit dihydrochloride can be synthesized through the reaction of 3-dimethylaminopropylamine with thiourea, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction typically involves the following steps:

    Reaction of 3-dimethylaminopropylamine with thiourea: This step forms the intermediate compound, 3-(dimethylamino)propyl isothiourea.

    Addition of hydrochloric acid: The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Dimaprit dihydrochloride primarily undergoes substitution reactions due to the presence of the isothiourea group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: The major products are typically substituted isothiourea derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Reactions: Reduction can yield amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Dimaprit dihydrochloride is unique due to its high selectivity for histamine H2 receptors. Similar compounds include:

This compound stands out due to its specificity and effectiveness in selectively targeting H2 receptors, making it a valuable tool in research and pharmacology .

Biological Activity

Dimaprit dihydrochloride, a selective histamine H2 receptor agonist, has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health, neuropharmacology, and cytoprotection. This article synthesizes research findings on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

PropertyDetails
Chemical Name S-(3-Dimethylaminopropyl)isothiourea dihydrochloride
Molecular Formula C₆H₁₅N₃S·2HCl
Molecular Weight 234.19 g/mol
CAS Number 23256-33-9
Purity >95%

Dimaprit primarily functions as a selective H2 receptor agonist , which means it activates the H2 receptors that are involved in various physiological processes including gastric acid secretion and vasodilation. Its ability to inhibit nitric oxide synthase (nNOS) with an IC50 of 49 µM further highlights its role in modulating vascular tone and inflammation .

Biological Effects

  • Vasodilation and Cardiovascular Effects
    • Dimaprit has been shown to induce vasodilation without causing itchiness, which is a common side effect associated with other histamine receptor activations. In studies involving human volunteers, pretreatment with the H2 antagonist cimetidine blocked this effect, confirming the specificity of dimaprit's action through H2 receptors .
  • Cytoprotection
    • Research indicates that dimaprit exerts cytoprotective effects, particularly in models of liver injury. A study demonstrated that it could suppress ischemia-induced cytokine release and ameliorate liver damage in rats . This suggests potential therapeutic applications in conditions characterized by oxidative stress and tissue injury.
  • Neuropharmacological Effects
    • Dimaprit's central nervous system effects have been noted, where it influences behavior and physiological responses in animal models. For instance, it has been implicated in modulating apomorphine-induced licking behavior in rats, indicating its role in dopaminergic signaling pathways .

Case Study: Liver Injury Amelioration

In a controlled study involving rats subjected to ischemic conditions, administration of dimaprit significantly reduced the levels of pro-inflammatory cytokines and improved liver function markers compared to untreated controls. This underscores its potential as a protective agent against hepatic ischemia-reperfusion injury .

Study on Vasodilatory Effects

A double-blind study with ten healthy volunteers assessed the vasodilatory effects of dimaprit on the ocular surface. Results indicated significant vasodilation mediated through H2 receptors without associated pruritus, demonstrating its therapeutic potential in ocular conditions requiring vascular modulation .

Summary of Biological Activities

ActivityDescriptionReferences
Vasodilation Induces vasodilation via H2 receptor activation
Cytoprotection Suppresses cytokine release; protects liver tissue
Neuropharmacological Effects Modulates dopaminergic activity; alters behavior

Properties

CAS No.

23256-33-9

Molecular Formula

C6H16ClN3S

Molecular Weight

197.73 g/mol

IUPAC Name

3-(dimethylamino)propyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H

InChI Key

XFELLTMDCGRCBW-UHFFFAOYSA-N

SMILES

CN(C)CCCSC(=N)N.Cl.Cl

Canonical SMILES

CN(C)CCCSC(=N)N.Cl

Key on ui other cas no.

23256-33-9

Pictograms

Irritant

Related CAS

65119-89-3 (Parent)

Synonyms

Dihydrochloride, Dimaprit
Dimaprit
Dimaprit Dihydrochloride
Dimaprit Maleate (1:1)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-3-(dimethylamino)propane hydrochloride (200 g), thiourea (98.1 g) and ethanol (11) was stirred and heated under reflux for 25 hours. The solution was cooled to ambient temperature and ethyl acetate added until permanent opalescence was obtained. The mixture was stored at 4° C. overnight then filtered to give S-[3-(dimethylamino)propyl]isothiourea dihydrochloride as a colourless solid. (283 g), m.p. 155°-159° C.
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200 g
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98.1 g
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S-[3-(dimethylamino)propyl]isothiourea dihydrochloride

Synthesis routes and methods II

Procedure details

3-(Dimethylamino)-1-chloropropane hydrochloride (79 g) in ethanol (300 ml) was added over a period of 5 mins to a mixture of thiourea (38 g) in ethanol (500 ml). The resultant mixture was boiled under reflux and ethanol (100 ml) was removed by distillation. Further quantities of 3-(dimethylamino)-1-chloropropane hydrochloride (8 g and 4 g) were added after 30 hrs and 54 hrs. refluxing. After the mixture had boiled under reflux for a total of 78 hours the solvent was removed by evaporation to give a moist solid which was filtered off and recrystallised from methanol/isopropanol to give the title product (92.9 g, 79%) m.p. 160.5°-161.5°.
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79 g
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38 g
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300 mL
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500 mL
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title product
Yield
79%

Synthesis routes and methods III

Procedure details

Equimolar quantities of thiourea and 3-(dimethylamino)-1-chloropropane hydrochloride and a little ethanol are heated together at 140° for 3 hours, and the cooled mixture is recrystallised from methanol/isopropanol to give the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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